

A Comparative Toxicological Assessment of Saccharin Salts

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Compound of Interest

Compound Name: Ammonium saccharin

Cat. No.: B13387517

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This guide provides a comparative toxicological overview of saccharin and its primary salts: sodium, calcium, and potassium saccharin. The information is compiled from a review of publicly available scientific literature and safety data sheets. All quantitative data is presented in tabular format for ease of comparison, and key experimental workflows and toxicological pathways are visualized.

Executive Summary

Saccharin, an artificial sweetener, is commercially available as an acid and more commonly as its soluble salts. Toxicological evaluation has primarily focused on sodium saccharin, which has been the subject of extensive research regarding its carcinogenic potential in rats. The scientific consensus is that the mechanism of bladder tumor induction by high doses of sodium saccharin in male rats is not relevant to humans due to species-specific physiological differences. The Acceptable Daily Intake (ADI) established by regulatory bodies applies to saccharin and its salts collectively. While data on sodium saccharin is abundant, specific toxicological data for calcium and potassium saccharin, particularly regarding acute toxicity, is limited in publicly accessible resources.

Quantitative Toxicity Data

The following tables summarize the available quantitative toxicological data for saccharin and its salts.

Table 1: Acute Toxicity Data (LD50)

Compound	Species	Route	LD50 (mg/kg bw)	Reference(s)
Sodium Saccharin	Rat	Oral	14,200 - 17,000	[1][2]
	Mouse	Oral	17,500 - 18,000	[1][3]
	Hamster	Oral	8,700 (male), 7,400 (female)	[1]
	Mouse	Intraperitoneal	6,300	[1]
	Rat	Intraperitoneal	7,100	[1]
Calcium Saccharin	-	Oral	No data available	-
Potassium Saccharin	-	Oral	No data available	-

Note: "No data available" indicates that specific LD50 values for these salts were not found in the reviewed public literature and safety data sheets.

Table 2: No-Observed-Adverse-Effect Level (NOAEL) and Acceptable Daily Intake (ADI)

Compound/ Group	Study	Species	NOAEL	ADI	Regulatory Body / Reference(s))
Sodium Saccharin	Two-generation carcinogenicity	Rat	1% in diet (500 mg/kg bw/day)	-	[4][5]
Saccharin and its salts (group)	-	-	-	5 mg/kg bw	JECFA/WHO, SCF/European Commission[1][4][6]
Saccharin and its salts (group)	-	-	-	9 mg/kg bw (as free imide)	EFSA (2024) [7]

Table 3: Comparative Effects on Urothelial Cell Proliferation in Male Rats

Compound	Effect on Cell Proliferation	Reference(s)
Sodium Saccharin	Increased	[1]
Potassium Saccharin	Increased	[1]
Calcium Saccharin	Equivocal/Slight	[1]
Saccharin (acid)	No increase	[1]

Experimental Protocols

Key Experiment: Two-Generation Carcinogenicity Study in Rats (Summary of Methodology)

This type of study was pivotal in assessing the carcinogenic potential of sodium saccharin. While a single, standardized protocol is not available, the general methodology as described in

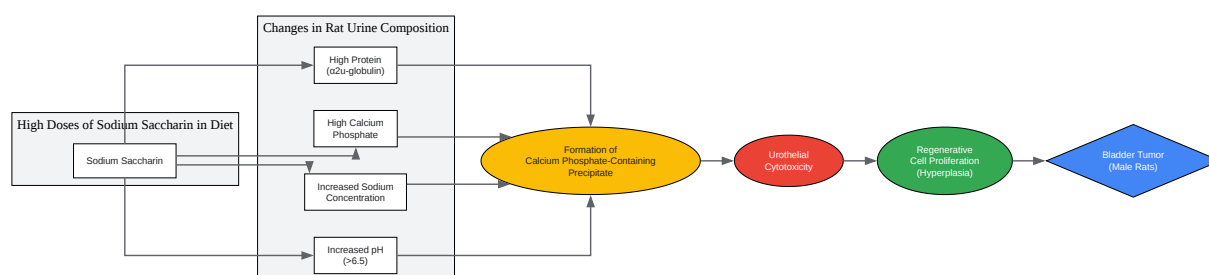
the literature is as follows:

- Animal Model: Typically, Sprague-Dawley or Fischer 344 rats are used.
- Parental Generation (F0):
 - Young, healthy male and female rats are randomly assigned to control and treatment groups.
 - The treatment groups receive sodium saccharin in their diet at various concentrations (e.g., 1%, 3%, 5%, 7.5%). The control group receives the basal diet.
 - This dietary exposure begins several weeks before mating.
 - Animals are then mated to produce the first-generation offspring (F1).
 - Exposure to the saccharin-containing diet continues throughout mating, gestation, and lactation.
- First Generation (F1):
 - After weaning, a subset of the F1 offspring is selected to continue the study.
 - These animals are maintained on the same dietary regimen as their parents (control or respective saccharin concentration).
 - The F1 generation is raised to maturity and then mated to produce the second-generation offspring (F2).
 - Dietary exposure continues throughout their lifespan.
- Second Generation (F2):
 - After weaning, the F2 offspring are maintained on their respective diets for their entire lifespan.
- Endpoints and Monitoring:

- Throughout the study, animals are monitored for clinical signs of toxicity, body weight changes, and food consumption.
- At the end of their natural lifespan or at a predetermined study termination point, a complete necropsy is performed on all animals from the F1 and F2 generations.
- A comprehensive histopathological examination of all major organs and tissues is conducted, with a particular focus on the urinary bladder.
- The incidence, multiplicity, and malignancy of tumors are recorded and statistically analyzed between the control and treatment groups.

Visualizations

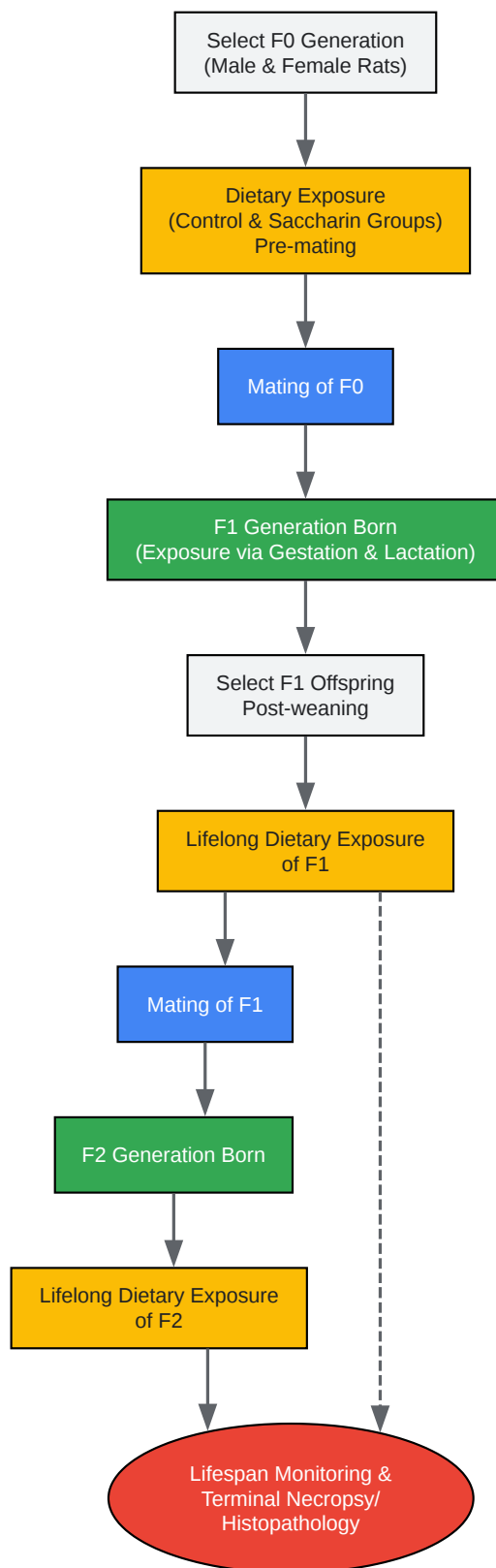
Mechanism of Sodium Saccharin-Induced Urothelial Proliferation in Male Rats



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Caption: Mechanism of sodium saccharin-induced bladder tumors in male rats.

General Workflow for a Two-Generation Carcinogenicity Bioassay



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